molecular formula C13H15NO4 B2438823 1-(2-Methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 793727-59-0

1-(2-Methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B2438823
CAS RN: 793727-59-0
M. Wt: 249.266
InChI Key: PLQYUMDHVHCXAC-UHFFFAOYSA-N
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Description

The compound “2-Methoxy-5-methylphenyl isothiocyanate” is a laboratory chemical . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .


Synthesis Analysis

There are several methods for synthesizing isothiocyanates, which are considered to be the most biologically active degradation products of glucosinolates . One method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines .


Molecular Structure Analysis

The molecular formula of “2-Methoxy-5-methylphenyl isothiocyanate” is C9H9NOS . Its average mass is 179.239 Da and its monoisotopic mass is 179.040482 Da .


Chemical Reactions Analysis

Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters is also reported .


Physical And Chemical Properties Analysis

The compound “2-Methoxy-5-methylphenyl isothiocyanate” is a liquid . The compound “1-(2-methoxy-5-methylphenyl)ethanone” has a molecular weight of 164.2 .

Scientific Research Applications

Synthesis of Derivatives and Biological Activities

  • Synthesis of 1-(2-Methoxy-5-Nitrophenyl)-5-oxopyrrolidine Derivatives: A novel series of 1,3-disubstituted pyrrolidinone derivatives was prepared, demonstrating the versatility of the core structure in synthesizing compounds with potential biological activities (Urbonavičiūtė, Vaickelionienė, & Mickevičius, 2014).

Synthesis and Antioxidant Activity

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: This study revealed potent antioxidant activities of certain synthesized derivatives, highlighting the potential of this chemical structure in developing antioxidant agents (Tumosienė et al., 2019).

Antimicrobial and Antifungal Activity

  • Synthesis of Novel Pyrrolecarboxylate Derivatives as Antimicrobial Agents: The study indicates that the introduction of specific groups in the pyrrolecarboxylate structure can enhance antibacterial and antifungal properties, making it a promising candidate for antimicrobial applications (Hublikar et al., 2019).

Antibacterial Activity

  • Synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Antibacterial Evaluation: This research focused on synthesizing various derivatives and testing their antibacterial effectiveness, demonstrating the compound's relevance in developing new antibacterial agents (Žirgulevičiūtė et al., 2015).

Anti-TMV and Cytotoxicity Activities

  • Furan-2-Carboxylic Acids from Nicotiana Tabacum: Research on similar compounds isolated from tobacco roots showed significant anti-Tobacco Mosaic Virus (TMV) and cytotoxicity activities, suggesting the potential biomedical applications of such compounds (Wu et al., 2018).

Safety and Hazards

“2-Methoxy-5-methylphenyl isothiocyanate” is considered hazardous . It causes severe skin burns and eye damage, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is toxic if swallowed, in contact with skin or if inhaled .

Future Directions

Future research could focus on developing a synthetic method for isothiocyanates with low toxicity, safety, low cost, and high output rate . Additionally, the synthesis of more complicated isothiocyanates has the potential for industrial production .

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-8-3-4-11(18-2)10(5-8)14-7-9(13(16)17)6-12(14)15/h3-5,9H,6-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQYUMDHVHCXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

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